3,5-Dimethoxy-n,n-dimethylaniline

Übersicht

Beschreibung

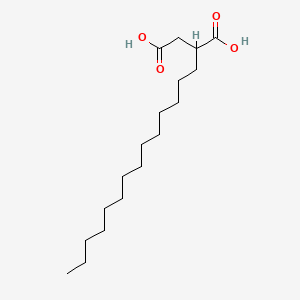

3,5-Dimethoxy-n,n-dimethylaniline is a chemical compound with the molecular formula C10H15NO2 . It is commonly used in the manufacture of dyes .

Synthesis Analysis

A route for the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol has been developed. This involves the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .Molecular Structure Analysis

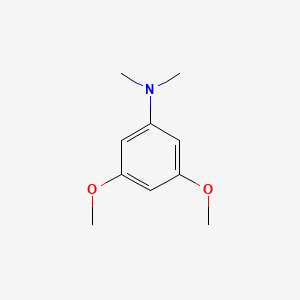

The molecular structure of 3,5-Dimethoxy-n,n-dimethylaniline consists of a dimethylamino group attached to a phenyl group . The molecular weight is 181.23200 .Chemical Reactions Analysis

Methylating agents can attack the amine to give the quaternary ammonium salt . It also undergoes polymerization in the presence of cerium (IV) sulfate as an oxidant .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Carcinogenic Mechanisms

Research has shown that aromatic amines like 3,5-dimethylaniline (3,5-DMA) could have significant roles in the etiology of diseases such as bladder cancer. Studies have identified DNA adducts formed by the reaction of N-acetoxy-3,5-dimethylaniline with DNA. These adducts include those to 2'-deoxyguanosine, 2'-deoxyadenosine, and 2'-deoxycytidine, which could contribute to carcinogenic activity by forming through N-hydroxylation and nitrenium ion intermediacy (Cui et al., 2007).

Molecular Toxicity and Cellular Response

3,5-Dimethylaminophenol (3,5-DMAP), a hydroxylated metabolite of 3,5-DMA, has been studied for its role in inducing reactive oxygen species (ROS) in cells. This generation of ROS can lead to cytotoxicity and apoptosis mediated via caspase-3 activation. 3,5-DMAP's ability to persist and cause oxidative stress within the cellular matrix has been a focal point in understanding its toxicological profile (Chao et al., 2014).

Ultraviolet Relaxation Dynamics

The electronic relaxation dynamics of 3,5-dimethylaniline, among other compounds, have been studied using time-resolved photoelectron imaging following ultraviolet excitation. Such research helps in understanding the non-adiabatic coupling interaction between different excited states, which is critical in fields like photochemistry and molecular physics (Thompson et al., 2015).

Application in Adhesive Bonding

Studies have also explored the chemical and physical characteristics of aromatic amines in adhesive bonding. For instance, the synthesis and characteristics of N-2-propionic acid-N-3-(2-hydroxy-l-methacryloxy)propyl-3,5-dimethylaniline sodium salt (N35A) for adhesive applications have been investigated, highlighting its potential in commercial bonding formulations (Bowen et al., 1996).

Neurodevelopmental Toxicity

Research on the effects of 3,5-DMA on neural oxidative stress and neurodevelopmental toxicity is another critical area. 3,5-DMA and its metabolites have been shown to increase reactive oxygen species, cytotoxicity, and DNA damage in cortical neurons, suggesting potential hazards to the developing central nervous system (Chao et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11(2)8-5-9(12-3)7-10(6-8)13-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZQVAPKETUXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556021 | |

| Record name | 3,5-Dimethoxy-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethoxy-n,n-dimethylaniline | |

CAS RN |

2570-40-3 | |

| Record name | 3,5-Dimethoxy-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid](/img/structure/B3050347.png)